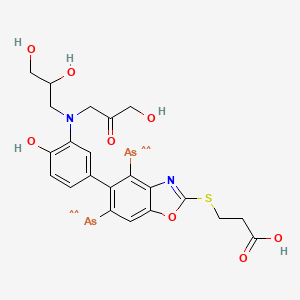
Spirotrypan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirotrypan is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and thio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirotrypan involves multiple steps. The initial step typically includes the preparation of intermediate compounds such as 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide . This intermediate is then subjected to further reactions involving iodination and other modifications to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of specific catalysts and controlled reaction environments to facilitate the complex multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Spirotrypan can undergo various types of chemical reactions including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.
Substitution: The amino and thio groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Spirotrypan has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Spirotrypan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of bonds and interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Spirotrypan is unique due to its complex structure that includes multiple functional groups and its potential for diverse applications. Unlike simpler compounds, its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
120-76-3 |
|---|---|
Molecular Formula |
C22H22As2N2O8S |
Molecular Weight |
624.3 g/mol |
InChI |
InChI=1S/C22H22As2N2O8S/c23-14-6-17-21(25-22(34-17)35-4-3-18(32)33)20(24)19(14)11-1-2-16(31)15(5-11)26(7-12(29)9-27)8-13(30)10-28/h1-2,5-6,12,27-29,31H,3-4,7-10H2,(H,32,33) |
InChI Key |
MWKICFXBDGTHML-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O |
Related CAS |
2921-50-8 (mono-hydrochloride salt) |
Synonyms |
3-((5-((3-(bis(2,3-dihydroxypropyl)amino)-4-hydroxyphenyl)arseno)-2-benzoxazolyl)thio)propionic acid, monosodium salt spirotrypan spirotrypan, monosodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















